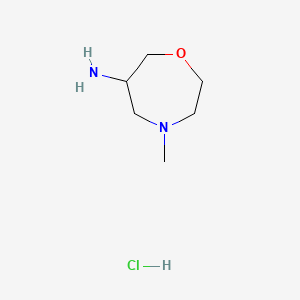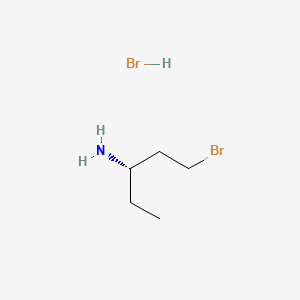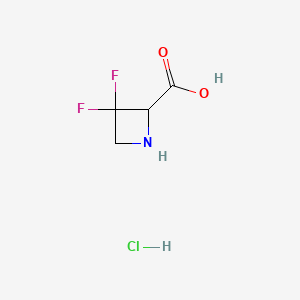
3,3-difluoroazetidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoroazetidine-2-carboxylic acid hydrochloride is a fluorinated azetidine derivative. This compound is characterized by the presence of two fluorine atoms at the 3-position of the azetidine ring and a carboxylic acid group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoroazetidine-2-carboxylic acid hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions . The resulting difluoroazetidine is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination and carboxylation processes. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoroazetidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Carboxylation and Decarboxylation: The carboxylic acid group can be modified through carboxylation or decarboxylation reactions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Carboxylation Reagents: Carbon dioxide, carboxylic acid derivatives.
Major Products
The major products formed from these reactions include various fluorinated azetidine derivatives, oxides, and reduced forms of the compound. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3,3-Difluoroazetidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 3,3-difluoroazetidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Difluoroazetidine hydrochloride
- 3,3-Difluoropyrrolidine hydrochloride
- 4,4-Difluoropiperidine hydrochloride
- 3,3-Difluoroazetidine-2-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 3,3-difluoroazetidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a versatile intermediate in various synthetic and research applications .
Propriétés
IUPAC Name |
3,3-difluoroazetidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2.ClH/c5-4(6)1-7-2(4)3(8)9;/h2,7H,1H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANWSBACVBAZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1)C(=O)O)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
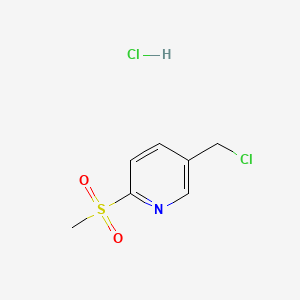
![octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride](/img/structure/B6607614.png)

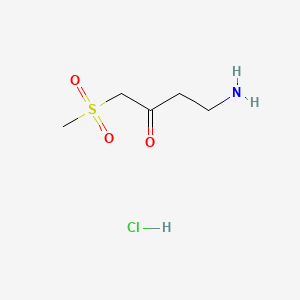
![6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6607633.png)
![7-amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3,9-trione hydrochloride](/img/structure/B6607635.png)
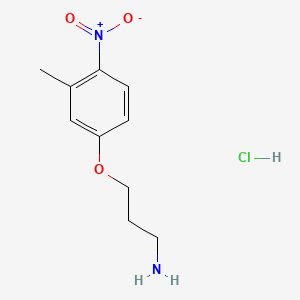
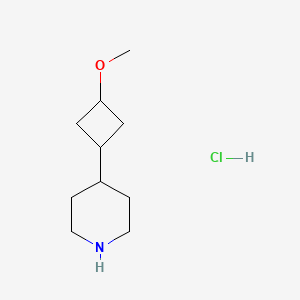
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)

![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate](/img/structure/B6607668.png)

